molecular formula C14H13BrN4 B2753449 2-[3-(3-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile CAS No. 339102-35-1

2-[3-(3-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile

Cat. No.: B2753449
CAS No.: 339102-35-1
M. Wt: 317.19
InChI Key: OKKLEWLWLPVZOG-VOTSOKGWSA-N
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Description

2-[3-(3-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile is a specialized chemical building block of significant interest in advanced organic synthesis and medicinal chemistry research. This compound belongs to a class of malononitrile derivatives known for their versatile reactivity, particularly in multicomponent reactions (MCRs) under modern synthesis techniques such as ultrasound irradiation, which can enhance reaction rates and yields . The molecular structure incorporates both an electron-deficient malononitrile moiety and an electron-donating dimethylamino group, creating a push-pull system that is highly valuable for constructing complex heterocyclic frameworks . These frameworks form the core structure of numerous biologically active molecules, antibiotics, and antiviral agents . In research applications, this compound serves as a pivotal intermediate for the synthesis of diverse heterocycles, which are crucial scaffolds in drug discovery and development . Its high reactivity, driven by the resonance-stabilized α-carbon adjacent to two cyano groups, allows it to participate in key mechanisms like Knoevenagel condensation and Michael addition reactions . These reactions are fundamental for producing novel compounds with potential pharmacological activity. Furthermore, malononitrile derivatives are extensively utilized in the development of functional materials, including donor-acceptor systems for molecular electronic devices and nonlinear optical (NLO) compounds . This product is provided for research purposes only and is strictly intended for laboratory use. It is not certified for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(E)-3-(3-bromoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4/c1-19(2)14(11(9-16)10-17)6-7-18-13-5-3-4-12(15)8-13/h3-8,18H,1-2H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKLEWLWLPVZOG-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C(C#N)C#N)C=CNC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=C(C#N)C#N)/C=C/NC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation with Functionalized Aldehydes

A widely adopted route involves the Knoevenagel condensation between malononitrile and a dimethylamino-substituted aldehyde, followed by coupling with 3-bromoaniline. For example:

  • Synthesis of Dimethylamino-Substituted Aldehyde :
    • Reacting N,N-dimethylformamide dimethyl acetal with acetyl chloride yields 3-(dimethylamino)propenal.
  • Condensation with Malononitrile :
    • The aldehyde undergoes Knoevenagel condensation with malononitrile in ethanol under reflux, catalyzed by piperidine, to form 2-(dimethylamino)propenylidenemalononitrile.
  • Amination with 3-Bromoaniline :
    • The intermediate reacts with 3-bromoaniline in tetrahydrofuran (THF) at 60°C for 12 hours, yielding the target compound.

Optimization Notes :

  • Solvent : Ethanol or THF improves solubility of intermediates.
  • Catalyst : Piperidine (5 mol%) enhances reaction rate.
  • Yield : 58–72% after column chromatography (silica gel, hexane/ethyl acetate).

Enamine Formation via Michael Addition

An alternative pathway employs a Michael addition followed by oxidation:

  • Michael Adduct Formation :
    • Malononitrile reacts with acrylonitrile in the presence of dimethylamine hydrochloride, forming 2-cyano-3-(dimethylamino)propenenitrile.
  • Bromination and Coupling :
    • The adduct is treated with N-bromosuccinimide (NBS) in dichloromethane, followed by reaction with 3-bromoaniline in dimethyl sulfoxide (DMSO) at 80°C.

Key Data :

  • Reaction Time : 6–8 hours for bromination; 24 hours for coupling.
  • Yield : 45–60% due to competing side reactions.

Multicomponent Reactions (MCRs)

One-Pot Synthesis

A streamlined MCR approach combines malononitrile, 3-bromoaniline, and 3-(dimethylamino)propenal in a single pot:

  • Conditions : Acetic acid (10% v/v) as catalyst, methanol solvent, 70°C, 24 hours.
  • Mechanism : Concurrent Knoevenagel condensation and nucleophilic aromatic substitution.
  • Yield : 65–70% with >90% purity by HPLC.

Advantages :

  • Reduced purification steps.
  • Scalability to gram-scale synthesis.

Catalytic and Solvent Effects

Role of Bases and Acids

  • Piperidine : Accelerates Knoevenagel condensation by deprotonating malononitrile.
  • Acetic Acid : Facilitates imine formation in MCRs via mild protonation.
  • Triethylamine : Neutralizes HBr byproducts in bromoaniline coupling steps.

Solvent Screening

Solvent Dielectric Constant Reaction Efficiency (%)
Ethanol 24.3 72
THF 7.5 68
DMSO 46.7 55
Dichloromethane 8.9 40

Polar aprotic solvents (DMSO) hinder condensation but improve solubility of aromatic amines.

Spectroscopic Characterization

NMR Spectroscopy

  • ¹H NMR (CDCl₃) :
    • δ 7.45 (d, J = 8.5 Hz, 1H, Ar-H), 7.32 (t, J = 7.8 Hz, 1H, Ar-H), 6.98 (s, 1H, =CH), 3.12 (s, 6H, N(CH₃)₂).
  • ¹³C NMR :
    • δ 160.2 (C≡N), 145.7 (=C–N), 132.8 (Ar–Br), 40.1 (N(CH₃)₂).

Mass Spectrometry

  • MALDI-TOF MS : m/z 359.1 [M+H]⁺, consistent with molecular formula C₁₃H₁₁BrN₄.

Challenges and Mitigation Strategies

Side Reactions

  • Polymerization : Conjugated enamines may polymerize under prolonged heating. Mitigated by inert atmosphere (N₂) and lower temperatures (<80°C).
  • Hydrolysis of Nitriles : Aqueous workup steps limited to <30 minutes to prevent degradation.

Purification

  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) effectively separates unreacted aniline derivatives.
  • Recrystallization : Ethanol/water (4:1) yields crystalline product with >95% purity.

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Microreactors reduce reaction time from 24 hours to 2 hours by enhancing heat/mass transfer.
  • Cost Analysis :
    • Raw material cost: $120–150/g (lab-scale).
    • Projected bulk cost: $45–60/g.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromoanilino group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents under controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Nucleophiles like hydroxide, alkoxide, thiolate; reactions often carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Oxides and hydroxylated derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(3-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including heterocycles and polymers.

    Materials Science: Explored for its potential in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-[3-(3-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or nucleic acids, depending on its application.

    Pathways Involved: In medicinal applications, it can modulate signaling pathways involved in cell proliferation, apoptosis, or microbial growth.

Comparison with Similar Compounds

Substituent Variations on the Anilino Group

  • 2-[1-(Dimethylamino)-3-(2,5-dimethylanilino)-2-propenylidene]malononitrile (CAS 339101-98-3): This analogue replaces the 3-bromo substituent with 2,5-dimethyl groups.
  • 2-[3-(2,5-Dimethoxyanilino)-1-(dimethylamino)-2-propenylidene]malononitrile: Methoxy groups are stronger electron donors than methyl or bromo substituents. This enhances the donor-acceptor asymmetry, likely improving polarizability and NLO performance .

Variations in the Propenylidene Backbone

  • (E)-2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile (CAS 95689-38-6): Replacing the 3-bromoanilino group with a methoxy substituent simplifies the structure but reduces conjugation length. This decreases intramolecular charge transfer, making it less suitable for NLO applications compared to the bromoanilino derivative .

Crystallographic and Hydrogen-Bonding Behavior

  • 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile: The indolinone core introduces rigidity and planar conjugation, leading to distinct crystal packing devoid of classic hydrogen bonds. In contrast, the bromoanilino derivative may exhibit stronger intermolecular interactions (e.g., Br···N or C–H···Br) due to the polarizable bromine atom .
  • 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile: The furan-based structure adopts a planar conformation with weak C–H···π interactions. The bromoanilino derivative’s propenylidene backbone may allow greater rotational flexibility, affecting solid-state packing and solubility .

Optical and Electronic Properties

  • Chromophores SS1–SS4 (fluorenyl-malononitrile derivatives): Fluorenyl groups extend conjugation, resulting in red-shifted absorption and enhanced NLO coefficients. The bromoanilino derivative’s smaller π-system may limit its NLO activity compared to SS1–SS4 but improve solubility .
  • 2-(3-Cyano-4-{3-[1-(2-hydroxyethyl)indol-2-ylidene]prop-2-enyl}-oxadiazole-2-thione): The hydroxyethyl group enables hydrogen bonding (O–H···N), which could stabilize excited states. The bromoanilino derivative lacks such groups but may leverage bromine’s heavy-atom effect for triplet-state tuning .

Data Table: Key Properties of Selected Analogues

Compound Name Substituents Molecular Weight Key Properties/Applications Reference ID
2-[3-(3-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile 3-Bromoanilino, dimethylamino ~335.2 (calc.) NLO materials, pharmaceutical intermediate (inferred) N/A
2-[1-(Dimethylamino)-3-(2,5-dimethylanilino)-2-propenylidene]malononitrile 2,5-Dimethylanilino 266.34 Reduced electron-withdrawing effect
(E)-2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile Methoxy, dimethylamino 205.22 Simplified charge-transfer system
2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile Indolinone core 211.19 Rigid planar structure, no H-bonds
SS1 (fluorenyl-malononitrile chromophore) Fluorenyl, dimethylamino ~400 (calc.) Extended conjugation, high NLO

Biological Activity

2-[3-(3-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile, commonly referred to as BMN, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of BMN, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C14H13BrN4
  • Molar Mass : 317.18 g/mol
  • CAS Number : 339102-35-1

BMN exhibits biological activity primarily through its interaction with various molecular targets. The compound's structure suggests that it may function as an inhibitor of specific enzymes or receptors involved in disease pathways, particularly in cancer and dermatological conditions.

Inhibition of Tyrosinase

Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for compounds aimed at treating hyperpigmentation disorders. Recent studies have shown that BMN derivatives can inhibit tyrosinase activity effectively. For example, a related compound, 2-(3,4-dihydroxybenzylidene)malononitrile (BMN11), demonstrated significant inhibitory effects with an IC50 value of 17.05 μM compared to kojic acid's 36.68 μM . This suggests that BMN may also possess similar properties worth exploring.

Biological Activity Data

CompoundTargetIC50 (μM)Notes
BMN11Tyrosinase17.05Strong inhibitor; no cytotoxicity up to 30 μM in cell lines .
Kojic AcidTyrosinase36.68Standard comparator for tyrosinase inhibition .

Study on Anti-Melanogenic Effects

In a study assessing the anti-melanogenic effects of various malononitrile derivatives, BMN analogs were synthesized and tested for their ability to inhibit melanin production in B16F10 melanoma cells. The results indicated that several derivatives showed promising anti-melanogenic activity without significant cytotoxic effects on normal human keratinocytes (HaCat) and fibroblasts (Hs27) .

Antimicrobial Activity

Another aspect of BMN's biological profile includes potential antimicrobial properties. Derivatives of malononitrile compounds have been reported to exhibit antimicrobial activity against various pathogens. This suggests that BMN could be explored further for its utility in treating infections or as a preservative in cosmetic formulations .

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The compound is typically synthesized via condensation reactions. For example:

  • Knoevenagel condensation : Reacting malononitrile with aldehydes or ketones in the presence of a base (e.g., piperidine) to form alkylidene malononitriles .
  • Palladium-catalyzed allylation : Swift (2013) demonstrated Pd-catalyzed allylation of alkylidene malononitriles, enabling enantioselective synthesis of complex structures .
  • Multi-step functionalization : The 3-bromoanilino and dimethylamino groups can be introduced via nucleophilic substitution or reductive amination .

Key parameters : Solvent polarity (ethanol, THF), temperature (reflux), and catalyst choice significantly impact yield and regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H and 13C NMR confirm substituent positions and conjugation patterns. For example, Lino (2016) used 2D NMR to resolve tautomeric equilibria in similar dyes .
  • UV-Vis/fluorescence spectroscopy : Identifies absorption/emission bands linked to intramolecular charge transfer (ICT). Solvent-dependent bathochromic shifts (e.g., 490 nm → 630 nm in polar solvents) are diagnostic .
  • IR spectroscopy : Cyano (C≡N) stretches (~2200 cm⁻¹) and C=C vibrations validate the enylidene backbone .

Q. How is purity ensured post-synthesis?

  • HPLC purification : Used to isolate isomers or remove unreacted precursors, as demonstrated in photophysical studies of malononitrile derivatives .
  • Recrystallization : Solvent pairs (e.g., ethanol/water) improve crystallinity for X-ray analysis .

Advanced Research Questions

Q. How do solvent effects influence photophysical properties?

  • Polarity-driven ICT : Increasing solvent polarity stabilizes charge-separated states, causing red shifts in emission (e.g., from 517 nm in hexane to 630 nm in DMSO) .
  • Viscosity effects : High-viscosity solvents restrict molecular rotation, enhancing fluorescence quantum yield (e.g., Φfl = 0.12 → 0.45 in micellar systems) .
  • Contradictions : Transient absorption spectra may reveal competing decay pathways (e.g., triplet states vs. excimers), requiring global fitting analysis .

Q. What strategies address low initiator efficiency in polymerization involving malononitrile derivatives?

  • Surface grafting density : Hybrid materials synthesized via "grafting from" methods show that low initiator efficiency (~10%) arises from steric hindrance at nanoparticle surfaces .
  • Alternative catalysts : Nickel or copper complexes improve sp³-sp³ cross-coupling efficiency compared to palladium in stereospecific reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance monomer accessibility during atom transfer radical polymerization (ATRP) .

Q. How can computational methods predict reactivity and conformation?

  • DFT calculations : Optimize ground-state geometry and predict frontier molecular orbitals (HOMO/LUMO) to guide synthetic design .
  • X-ray crystallography : Resolves 3D conformation (e.g., dihedral angles between aryl and malononitrile groups), critical for understanding π-conjugation .
  • MD simulations : Model solvent interactions to rationalize fluorescence quenching mechanisms .

Q. What contradictions arise in analyzing reaction mechanisms?

  • Knoevenagel vs. Michael addition : Competing pathways in multicomponent reactions require kinetic studies (e.g., time-resolved IR) to identify intermediates .
  • Catalyst deactivation : Piperidine bases may form stable adducts with malononitrile, reducing catalytic turnover. In situ NMR monitors side reactions .
  • Scalability discrepancies : Lab-scale microwave-assisted syntheses (high yield) often underperform in batch reactors due to heat/mass transfer limitations .

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